molecular formula C10H12N2 B11918391 6-Propylpyrrolo[1,2-a]pyrimidine

6-Propylpyrrolo[1,2-a]pyrimidine

Cat. No.: B11918391
M. Wt: 160.22 g/mol
InChI Key: NBORXMZYXNUXJD-UHFFFAOYSA-N
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Description

6-Propylpyrrolo[1,2-a]pyrimidine (CAS No. 61382-72-7) is a bicyclic heterocyclic compound comprising a pyrrolidine ring fused with a pyrimidine ring, substituted with a propyl group at the 6-position. Its molecular formula is C₁₀H₂₀N₂, with a molecular weight of 168.28 g/mol . Key structural features include:

  • Hydrogen bonding capacity: 1 donor and 2 acceptors, suggesting moderate polar interactions .
  • Lipophilicity: A calculated XlogP value of 4.1 (analogous to the heptyl derivative in ), indicating moderate hydrophobicity .
  • Stereochemistry: Contains 2 undefined stereocenters, which may influence its biological activity .

The compound’s SMILES string (CCCC1CCC2N1CCCN2) and InChIKey (DUTNVHYNPADPGH-UHFFFAOYSA-N) confirm its fused bicyclic architecture with a propyl side chain .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

6-propylpyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C10H12N2/c1-2-4-9-5-6-10-11-7-3-8-12(9)10/h3,5-8H,2,4H2,1H3

InChI Key

NBORXMZYXNUXJD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C2N1C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propylpyrrolo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the domino ring-closure followed by a retro Diels-Alder protocol. This method utilizes 2-aminonorbornene hydroxamic acids as starting materials, which undergo a series of reactions including ring-closure and microwave-induced retro Diels-Alder reactions to yield the desired product .

Industrial Production Methods

Industrial production of 6-Propylpyrrolo[1,2-a]pyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Propylpyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-Propylpyrrolo[1,2-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Propylpyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues: Alkyl-Substituted Pyrrolo[1,2-a]pyrimidines

The propyl derivative is compared below with 6-heptyloctahydropyrrolo[1,2-a]pyrimidine (CAS data from ), highlighting the impact of alkyl chain length on physicochemical properties:

Property 6-Propylpyrrolo[1,2-a]pyrimidine 6-Heptylpyrrolo[1,2-a]pyrimidine
Molecular formula C₁₀H₂₀N₂ C₁₃H₂₈N₂
Molecular weight (g/mol) 168.28 224.23
XlogP (lipophilicity) 4.1* 4.1
Hydrogen bond donors 1 1
Hydrogen bond acceptors 2 2
Rotatable bonds 6 6

*Note: XlogP for the propyl derivative inferred from structural similarity to the heptyl analog.

Key Findings :

  • Both compounds exhibit high conformational flexibility (6 rotatable bonds), which may affect binding to biological targets .
Pyrimido[1,2-a]pyrimidine Derivatives

Pyrimido[1,2-a]pyrimidines (e.g., ethyl pyrimido[1,2-a]pyrimidine-3-carboxylates) share structural similarities but feature an additional pyrimidine ring instead of pyrrolidine. Key comparisons include:

Property 6-Propylpyrrolo[1,2-a]pyrimidine Pyrimido[1,2-a]pyrimidine Derivatives
Core structure Pyrrolidine + pyrimidine Two fused pyrimidine rings
Bioactivity focus Not reported in evidence Antibacterial, antioxidant
DPPH radical scavenging N/A 3.86–16.59% (weak vs. ascorbic acid)
Antibacterial MIC N/A >100 µg/mL (weak activity)

Key Findings :

  • Pyrimido[1,2-a]pyrimidines exhibit weak antioxidant and antibacterial activity, attributed to the lack of enolizable amide groups .
Imidazo[1,2-a]pyrimidine Derivatives

Imidazo[1,2-a]pyrimidines (e.g., compounds from ) differ in their fused imidazole ring, enabling diverse pharmacological activities:

Property 6-Propylpyrrolo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine
Core structure Pyrrolidine + pyrimidine Imidazole + pyrimidine
Bioactivity Not reported Antimicrobial, antimalarial
Synthetic accessibility Limited data One-pot multicomponent synthesis

Key Findings :

  • Imidazo[1,2-a]pyrimidines demonstrate broad-spectrum biological activities due to their nitrogen-rich heterocyclic core .
  • The pyrrolo[1,2-a]pyrimidine scaffold may require functionalization (e.g., electron-withdrawing groups) to enhance bioactivity.

Biological Activity

6-Propylpyrrolo[1,2-a]pyrimidine is a compound that belongs to the class of pyrrolo-pyrimidines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The biological activity of 6-Propylpyrrolo[1,2-a]pyrimidine is primarily attributed to its interaction with various biological targets. Notably, it has been shown to exhibit antiproliferative effects through the following mechanisms:

  • Inhibition of Enzymes : The compound acts as an inhibitor of enzymes involved in nucleotide biosynthesis, particularly through the inhibition of GARFTase (Glycinamide ribonucleotide formyltransferase) which is crucial for purine metabolism. This inhibition leads to reduced proliferation of tumor cells by limiting their ability to synthesize nucleotides necessary for DNA replication .
  • Transport Mechanisms : 6-Propylpyrrolo[1,2-a]pyrimidine utilizes specific transporters such as folate receptors (FR) and human proton-coupled folate transporter (hPCFT) for cellular uptake. This targeted delivery enhances its efficacy against tumor cells expressing these transporters .

Biological Activities

Research indicates that 6-Propylpyrrolo[1,2-a]pyrimidine exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including KB and IGROV1 human tumor cells. The antiproliferative effects were found to be dose-dependent and reversible by adenosine, indicating its role in disrupting purine nucleotide synthesis .
  • Neuroprotective Effects : Compounds within the pyrrolo[1,2-a]pyrimidine class have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease and Lewy body dementia. They show promise due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Case Studies

Several studies have explored the efficacy and safety profiles of 6-Propylpyrrolo[1,2-a]pyrimidine:

Study 1: Antiproliferative Effects

In a fluorescence-based cytotoxicity screen, 6-Propylpyrrolo[1,2-a]pyrimidine demonstrated a remarkable potency against tumor cell proliferation. The study compared its effects with classical antifolate inhibitors and showed that it was significantly more effective at lower concentrations .

Study 2: Neuroprotective Potential

A study on the neuroprotective properties of pyrrolo-pyrimidines found that 6-Propylpyrrolo[1,2-a]pyrimidine could potentially mitigate symptoms associated with Parkinson's disease by enhancing dopaminergic signaling pathways while reducing side effects commonly associated with traditional treatments like levodopa .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrolo-pyrimidines indicates that modifications at specific positions can enhance biological activity. For instance:

Compound StructureActivityNotes
6-Propyl variantHigh anticancer activityInhibits GARFTase effectively
Thienoyl-substitutedEnhanced selectivity for FRImproved uptake in tumor cells

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